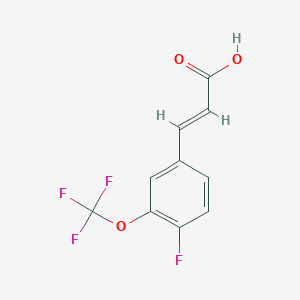

4-フルオロ-3-(トリフルオロメトキシ)シンナム酸

説明

4-Fluoro-3-(trifluoromethoxy)cinnamic acid, also known as 4-F3TCA, is an organic compound with a wide range of potential applications in the scientific and medical fields. It is a fluorinated derivative of cinnamic acid, a naturally-occurring phenolic compound found in plants. 4-F3TCA is a valuable compound due to its unique properties, such as its high water solubility, low toxicity, and low volatility, which make it an ideal candidate for use in various research and medical applications. In

科学的研究の応用

抗酸化コーティング化合物

4-フルオロ-3-(トリフルオロメトキシ)シンナム酸: は、抗酸化特性を示すコーティング化合物の合成に使用されます 。これらの化合物は、特に金属に対する酸化ダメージを防ぐために不可欠であり、それにより寿命を延ばし、産業用途における完全性を維持します。

異形成疾患の治療

この化合物は、異常な細胞増殖を特徴とする異形成疾患の治療において、潜在的な治療的用途を有しています 。細胞増殖を調節する役割により、薬理学および医学におけるさらなる研究の候補となっています。

材料科学研究

材料科学において、4-フルオロ-3-(トリフルオロメトキシ)シンナム酸は、強化された特性を持つ新しい材料の開発に貢献しています 。その化学構造により、耐久性向上または特殊な導電率など、特定の特性を持つポリマーや複合材料を作成できます。

化学合成

この化合物は、化学合成において構成要素として機能し、複雑な分子の構築を支援します 。その反応性の二重結合は、さまざまな化学反応で利用できるため、合成化学者にとって汎用性の高い試薬となっています。

クロマトグラフィー

その独自の化学特性により、4-フルオロ-3-(トリフルオロメトキシ)シンナム酸は、クロマトグラフィーにおいて、分析目的の標準物質または誘導体として使用できます 。これは、混合物中の物質の分離と識別に役立ちます。

分析化学

分析化学において、この化合物は、機器の較正と分析方法の検証に適用されます 。その明確な構造と特性により、正確で信頼性の高い測定が保証されます。

生命科学研究

この化合物の生物活性は、生命科学研究において関心を集めており、細胞プロセスと経路を研究するために使用される可能性があります 。これは、生物システム内の類似の分子の作用メカニズムに関する洞察を提供する可能性があります。

光線力学療法

4-フルオロ-3-(トリフルオロメトキシ)シンナム酸: は、光感受性化合物を用いて癌細胞を殺す治療法である光線力学療法(PDT)での使用が検討されています 。その構造は、光を吸収して活性酸素種を生成するように改変できる可能性があり、活性酸素種は腫瘍細胞に致命的です。

生化学分析

Biochemical Properties

4-Fluoro-3-(trifluoromethoxy)cinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-Fluoro-3-(trifluoromethoxy)cinnamic acid and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, 4-Fluoro-3-(trifluoromethoxy)cinnamic acid can modulate the expression of genes involved in detoxification processes, thereby affecting the overall metabolic state of the cell . Additionally, it has been reported to impact the activity of key signaling molecules such as kinases and phosphatases, which play critical roles in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Fluoro-3-(trifluoromethoxy)cinnamic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to changes in their conformation and activity. For instance, the binding of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid to cytochrome P450 enzymes can result in either competitive or non-competitive inhibition, depending on the enzyme isoform . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under ambient conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties . In in vitro studies, the long-term exposure of cells to 4-Fluoro-3-(trifluoromethoxy)cinnamic acid has been shown to alter cellular metabolism and gene expression profiles, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 4-Fluoro-3-(trifluoromethoxy)cinnamic acid can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in experimental settings to achieve the desired biochemical outcomes without causing harm to the organism .

Metabolic Pathways

4-Fluoro-3-(trifluoromethoxy)cinnamic acid is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases . The metabolic flux of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid and its metabolites can influence the levels of other metabolites in the cell, thereby affecting overall cellular metabolism.

特性

IUPAC Name |

3-[4-fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYJIQXFVDXRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201202283 | |

| Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886501-38-8 | |

| Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)